

# ATTO 590 Maleimide: An In-Depth Technical Guide for Biochemical Applications

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## Compound of Interest

Compound Name: *ATTO 590 maleimide*

Cat. No.: *B15138530*

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## Introduction

**ATTO 590 maleimide** is a high-performance fluorescent probe belonging to the rhodamine class of dyes.<sup>[1][2]</sup> Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and excellent photostability, make it a versatile tool for a wide range of biochemical applications.<sup>[1][3]</sup> This guide provides a comprehensive overview of the use of **ATTO 590 maleimide** in biochemistry, with a focus on protein labeling, fluorescence resonance energy transfer (FRET), single-molecule studies, and super-resolution microscopy. Detailed experimental protocols, quantitative data, and troubleshooting advice are included to assist researchers in successfully employing this powerful fluorescent label in their work.

The maleimide functional group of **ATTO 590 maleimide** allows for the specific covalent labeling of thiol groups, which are predominantly found in the cysteine residues of proteins.<sup>[4]</sup> This thiol-reactive nature enables the precise attachment of the fluorophore to a target protein, facilitating the study of its structure, function, and interactions.<sup>[4]</sup>

## Core Properties and Data Presentation

A thorough understanding of the photophysical properties of ATTO 590 is crucial for designing and interpreting fluorescence-based experiments. The key quantitative data for ATTO 590 and a comparison with other commonly used red fluorescent dyes are summarized in the tables below.

**Table 1: Photophysical Properties of ATTO 590**

Property	Value	Reference
Excitation Maximum ( $\lambda_{\text{ex}}$ )	593 nm	[2]
Emission Maximum ( $\lambda_{\text{em}}$ )	622 nm	[2]
Molar Extinction Coefficient ( $\epsilon$ )	120,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield ( $\Phi$ )	0.80	[2]
Fluorescence Lifetime ( $\tau$ )	3.7 ns	[2]
Correction Factor ( $\text{CF}_{280}$ )	0.43	[2]

**Table 2: Comparative Analysis of Thiol-Reactive Red Fluorescent Dyes**

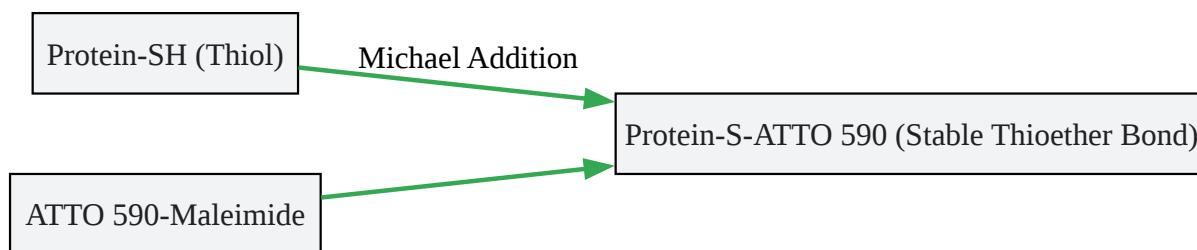
Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ( $\text{cm}^{-1}\text{M}^{-1}$ )	Quantum Yield
ATTO 590 Maleimide	593	622	120,000	0.80
Alexa Fluor 594 Maleimide	590	617	90,000	0.66
Cy3.5 Maleimide	581	596	150,000	0.15
TAMRA Maleimide	547	573	91,000	0.11

## Key Applications in Biochemistry

**ATTO 590 maleimide**'s robust fluorescent properties make it suitable for a variety of advanced biochemical and biophysical applications.

## Protein Labeling

The primary application of **ATTO 590 maleimide** is the covalent labeling of proteins at cysteine residues. This allows for the visualization and tracking of proteins in various experimental setups. The reaction involves the formation of a stable thioether bond between the maleimide group and the sulphydryl group of a cysteine.



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Thiol-Maleimide Conjugation Reaction.

## Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions and conformational changes in proteins.<sup>[5]</sup> ATTO 590 can serve as an excellent acceptor fluorophore when paired with a suitable donor, such as ATTO 532 or other dyes with overlapping emission spectra. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler."

## Single-Molecule Spectroscopy

The high brightness and photostability of ATTO 590 make it an ideal probe for single-molecule detection and tracking studies.<sup>[2]</sup> These experiments allow for the observation of individual protein molecules, revealing dynamic processes and heterogeneities that are often obscured in ensemble measurements.

## Super-Resolution Microscopy

ATTO 590 is well-suited for super-resolution imaging techniques such as Stimulated Emission Depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy

(dSTORM).[1][2] These methods overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution.

## Experimental Protocols

### General Protein Labeling with ATTO 590 Maleimide

This protocol provides a general guideline for labeling a protein with **ATTO 590 maleimide**. Optimization may be required for specific proteins.

#### Materials:

- Protein of interest containing at least one free cysteine residue
- **ATTO 590 maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching reagent: 2-Mercaptoethanol or L-cysteine
- Purification column (e.g., size-exclusion chromatography)
- Anhydrous DMSO or DMF

#### Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
- Dye Preparation: Immediately before use, dissolve **ATTO 590 maleimide** in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the **ATTO 590 maleimide** stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

- Quenching: Add a 100-fold molar excess of the quenching reagent to the reaction mixture to consume any unreacted maleimide. Incubate for 30 minutes at room temperature.
- Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.
- Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

$$\text{DOL} = (\text{A}_{\text{max}} \times \epsilon_{\text{protein}}) / [(\text{A}_{280} - (\text{A}_{\text{max}} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- $\text{A}_{\text{max}}$  is the absorbance of the conjugate at the dye's absorption maximum (593 nm for ATTO 590).
- $\text{A}_{280}$  is the absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of the dye at its absorption maximum (120,000  $\text{cm}^{-1}\text{M}^{-1}$  for ATTO 590).
- $\text{CF}_{280}$  is the correction factor for the dye's absorbance at 280 nm (0.43 for ATTO 590).  
[\[2\]](#)

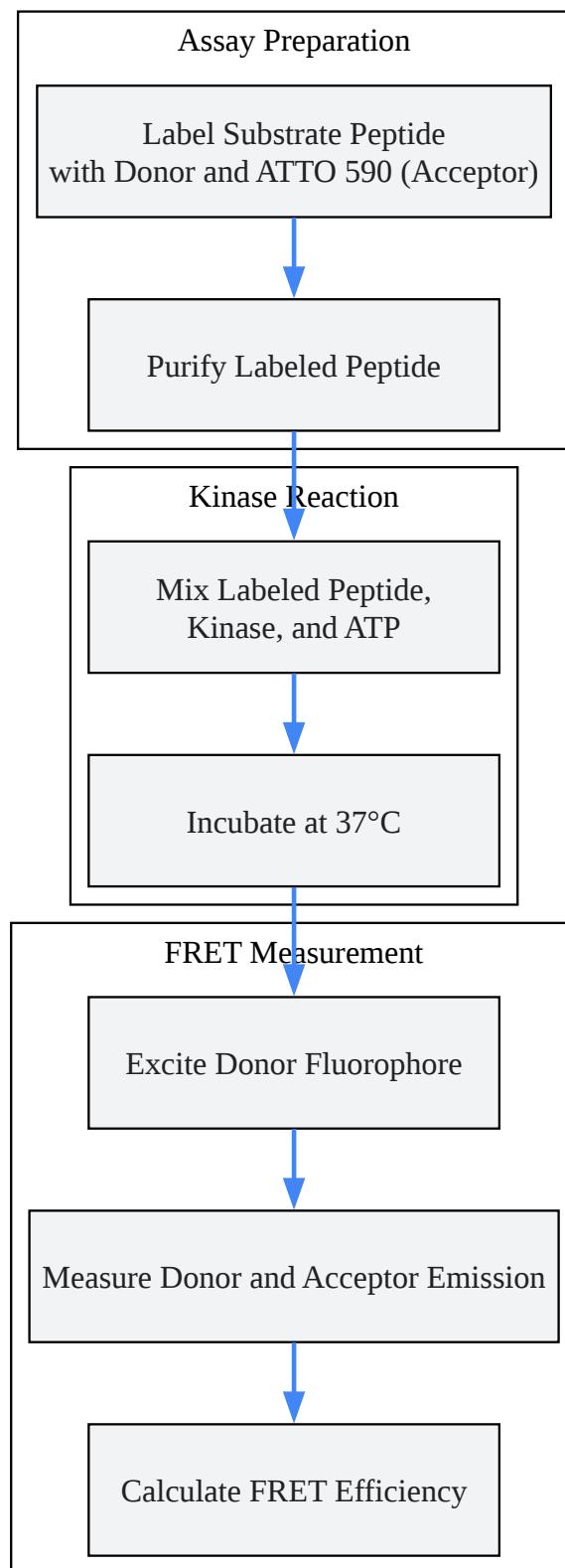
## Troubleshooting Common Labeling Issues

Issue	Possible Cause	Suggested Solution
Low or no labeling	Inactive maleimide dye due to hydrolysis.	Prepare fresh dye stock solution immediately before use.
Insufficiently reduced protein disulfide bonds.	Ensure complete reduction with an adequate excess of TCEP.	
Presence of thiol-containing reagents in the buffer.	Use thiol-free buffers for the labeling reaction.	
Non-specific labeling	Reaction pH is too high (above 7.5).	Maintain the reaction pH between 7.0 and 7.5 for optimal thiol selectivity.
Protein precipitation	Protein instability upon labeling.	Optimize labeling conditions (e.g., lower dye-to-protein ratio, shorter incubation time).

## Visualizations of Experimental Workflows and Signaling Pathways

### Experimental Workflow for a FRET-Based Kinase Activity Assay

This workflow illustrates how **ATTO 590 maleimide** can be used as a FRET acceptor to monitor the activity of a kinase. A substrate peptide is labeled with a donor fluorophore and ATTO 590. Upon phosphorylation by the kinase, the peptide undergoes a conformational change, altering the distance between the donor and acceptor and thus the FRET efficiency.

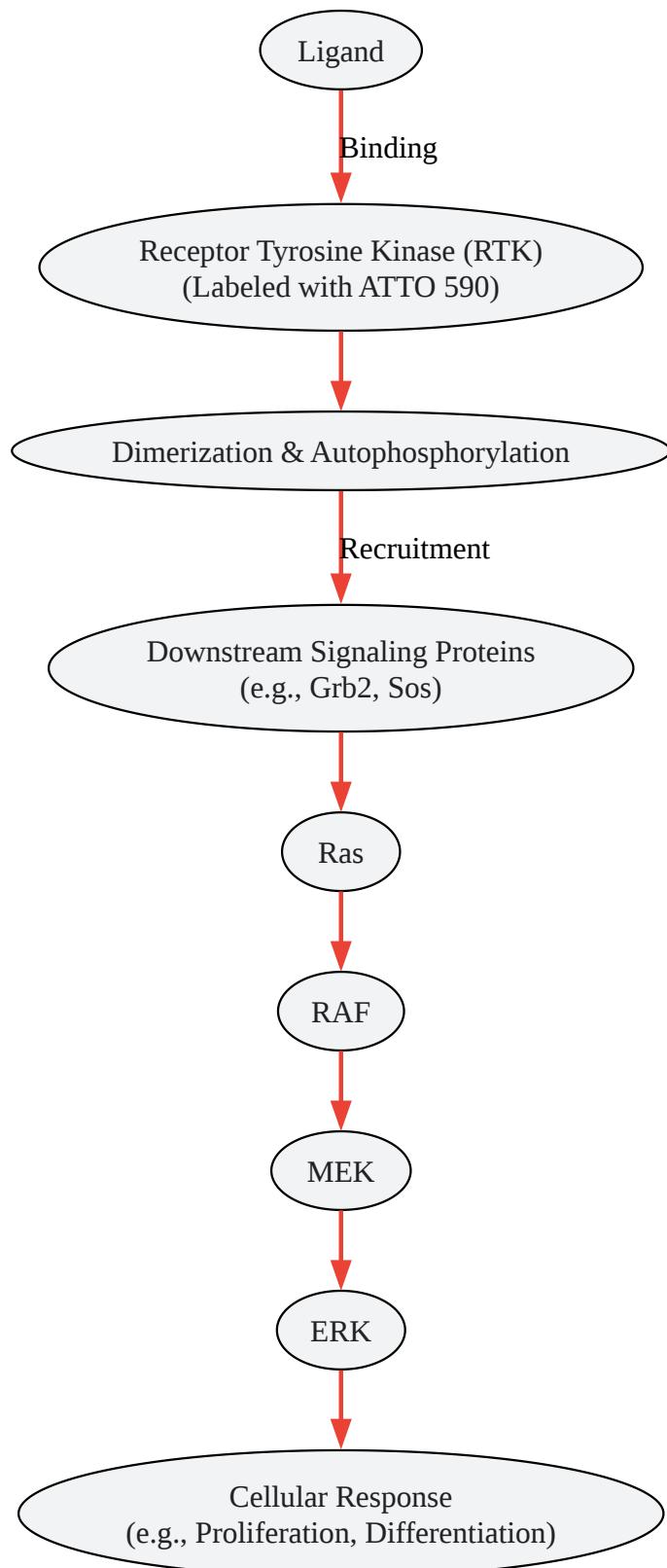


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FRET-based kinase activity assay workflow.

## Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

**ATTO 590 maleimide** can be used to study RTK signaling by labeling the receptor or downstream signaling proteins. Single-molecule tracking or STED microscopy can then be employed to visualize receptor dimerization, clustering, and the recruitment of signaling molecules upon ligand binding.

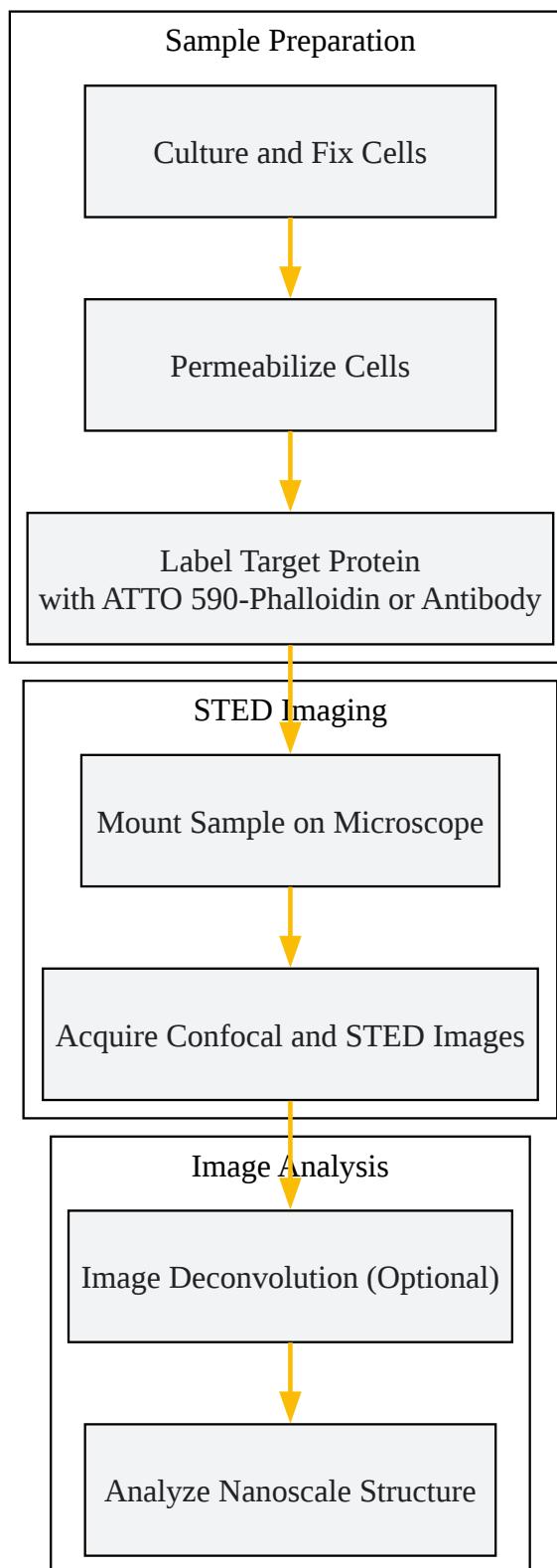


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Generic Receptor Tyrosine Kinase signaling pathway.

# Experimental Workflow for STED Microscopy of the Cytoskeleton

This workflow outlines the key steps for using **ATTO 590 maleimide** to label and visualize cytoskeletal proteins, such as actin or tubulin, with super-resolution STED microscopy.



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STED microscopy workflow for cytoskeletal imaging.

## Conclusion

**ATTO 590 maleimide** is a powerful and versatile fluorescent probe for a wide array of applications in modern biochemistry and cell biology. Its superior photophysical characteristics make it an excellent choice for demanding techniques such as single-molecule spectroscopy and super-resolution microscopy. By understanding its properties and following optimized labeling protocols, researchers can effectively utilize **ATTO 590 maleimide** to gain deeper insights into the intricate molecular processes of the cell.

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- To cite this document: BenchChem. [ATTO 590 Maleimide: An In-Depth Technical Guide for Biochemical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138530#what-is-atto-590-maleimide-used-for-in-biochemistry>]

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